Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate
Description
Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyridine core with an ester functional group at the 4-position. Notably, substituted pyrazolo[4,3-c]pyridine derivatives have been patented as EGFR inhibitors, suggesting their relevance in oncology . However, detailed synthetic or pharmacological data for the specific ethyl 4-carboxylate derivative remains sparse in publicly accessible literature. Its structural analogs, particularly pyrazolo[3,4-b]pyridines and pyrazolo[4,3-d]pyrimidines, are better characterized, enabling comparative analysis.
Properties
IUPAC Name |
ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-6-5-11-12-7(6)3-4-10-8/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQFRGLZWGMSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1C=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis via SNAr and Japp–Klingemann Reactions
An efficient one-pot synthesis leveraging SNAr (nucleophilic aromatic substitution) and modified Japp–Klingemann reactions is described in PMC9860909 . Starting with 2-chloro-3-nitropyridines, the process integrates azo-coupling, deacylation, and pyrazole annulation. Key advantages include:
-
Stable arenediazonium tosylates : Reduce decomposition risks.
-
Operational simplicity : Eliminates intermediate isolation.
-
Yield optimization : Achieves high purity with minimal byproducts .
This method is particularly suitable for introducing electron-withdrawing groups (EWGs), enhancing the compound’s reactivity for downstream modifications.
Condensation Reactions with Dienamines
The condensation of dienamine 2 with sulfonamide derivatives, as reported in PMC8955975 , offers a versatile route. Refluxing methanol facilitates the formation of the pyrazolo[4,3-c]pyridine core, with yields dependent on the amine’s substituents:
| Amine Substituent | Yield (%) |
|---|---|
| -SO₂Ph | 88 |
| -SO₂Me | 85 |
| -SO₂CF₃ | 72 |
This method’s limitation lies in its dependency on sulfonamide availability, which may restrict structural diversity .
Regioselective Alkylation and Functionalization
Regioselective functionalization at the N-1 position is critical for biological activity. ACS Journal of Medicinal Chemistry outlines the synthesis of alkylamino-substituted derivatives via nucleophilic substitution. For example, introducing hydroxyethyl groups at N-1 improves solubility without compromising yield (e.g., compound 4 at 82% yield) .
Comparative Analysis of Synthetic Routes
The table below contrasts key methods:
Reaction Mechanism Insights
The diazotization method proceeds via nitrosation of intermediate V , followed by cyclization to form the pyrazole ring. Acidic conditions stabilize the diazonium intermediate, preventing premature decomposition . In contrast, the one-pot method involves initial SNAr displacement of chloride by hydrazine, followed by Japp–Klingemann cyclization to annulate the pyrazole ring.
Chemical Reactions Analysis
Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
The pharmacological behavior of pyrazolo-fused heterocycles is highly dependent on substituent patterns. Below is a comparative overview:
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substituent Position : The ethyl carboxylate group at C4 in the target compound distinguishes it from analogs like Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, where the ester is at C5 . This positional variation impacts electronic properties and binding interactions.
- Heteroatom Arrangement : Pyrazolo[4,3-c]pyridines differ from pyrazolo[3,4-b]pyridines in the fusion pattern of the pyrazole and pyridine rings, altering the molecule’s planarity and hydrogen-bonding capacity .
Pharmacological Activity
Key Observations :
- In contrast, pyrazolo[3,4-b]pyridines exhibit diverse targets, including viral enzymes and bacterial pathways .
- Activity Gaps : While the anti-glioma activity of PP-4-one highlights the therapeutic relevance of the pyrazolo[4,3-c]pyridine core, the esterified derivative (ethyl 4-carboxylate) requires further characterization .
Biological Activity
Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a fused pyrazole and pyridine ring system, with a molecular formula of C_10H_10N_2O_2 and a molecular weight of approximately 191.19 g/mol. The ethyl ester group enhances its reactivity and biological profile, making it a valuable compound for further research and synthetic modifications .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. Its mechanism often involves the inhibition of specific bacterial enzymes or pathways critical for survival .
Antiviral Properties
The compound has shown promise in inhibiting viral replication, suggesting potential applications in antiviral therapies. Studies have demonstrated its effectiveness against several viruses, although specific mechanisms remain to be fully elucidated .
Anticancer Potential
This compound has been evaluated for anticancer activity. Research indicates it can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The compound's structure allows it to interfere with cellular proliferation pathways, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways. This includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors that regulate growth and survival pathways in cancer cells .
Study on Anticancer Activity
In a study evaluating the antiproliferative effects of various pyrazole derivatives, this compound was found to significantly reduce cell viability in MDA-MB-231 breast cancer cells with an IC50 value indicating effective potency .
Antiviral Evaluation
Another investigation assessed the antiviral potential of this compound against influenza virus strains. Results showed a marked reduction in viral titers upon treatment with this compound, highlighting its potential as an antiviral agent .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fused pyrazole and pyridine rings | Antibacterial, antiviral, anticancer |
| 1H-Pyrazolo[3,4-b]pyridine | Similar fused ring system | Anticancer |
| 6-Nitro-1H-indazole-3-carboxylic acid | Indazole core structure | Varies; less potent than ethyl derivative |
This table illustrates the unique features of this compound compared to structurally similar compounds. Its specific substitution pattern contributes to enhanced biological activities .
Q & A
Q. What are the common synthetic routes for Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate?
The synthesis typically involves multi-step organic reactions to construct the fused pyrazolo-pyridine core. Key methods include:
- Microwave-assisted cyclization : A palladium-catalyzed cross-coupling reaction between pyrazole-4-carbaldehydes and alkynes under microwave irradiation (e.g., 800 W, 150°C) to enhance reaction efficiency and yield .
- Multi-component condensation : Sequential coupling of substituted pyridines with ethyl esters, followed by cyclization using reagents like POCl₃ or hydrazine hydrate .
- Functionalization of pre-formed cores : Post-synthetic modifications, such as ester hydrolysis or amination, to introduce diverse substituents .
Q. How is the structural characterization of this compound performed?
Structural elucidation employs:
- X-ray crystallography : SHELXL software is widely used for refining crystallographic data to determine bond lengths, angles, and intermolecular interactions .
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., 600 MHz) to confirm substituent positions and regioselectivity, as demonstrated in studies of related pyrazolo-pyridines .
- HPLC and mass spectrometry : To verify purity and molecular weight, particularly after derivatization steps .
Q. What biological screening methods are used for initial activity assessment?
- Kinase inhibition assays : Fluorescence-based or radiometric assays to measure IC₅₀ values against target kinases (e.g., JAK2, CDKs) .
- Cellular viability assays : MTT or ATP-luminescence tests to evaluate cytotoxicity in cancer cell lines .
- Enzymatic inhibition studies : For example, NOX4 inhibition assays using selective probes like GKT-136901 to assess redox-modulating activity .
Advanced Research Questions
Q. How can synthetic yields be optimized for complex derivatives?
- Microwave-enhanced reactions : Reduced reaction times (1–2 hours vs. 12–24 hours) and improved regioselectivity via controlled heating .
- Catalyst optimization : Screening palladium ligands (e.g., PPh₃, Xantphos) to minimize side products in cross-coupling steps .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethyl acetate/water biphasic systems simplify purification .
Q. How can contradictory bioactivity data across structural analogs be resolved?
- Substituent effect analysis : Compare analogs with varying substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) to identify pharmacophore requirements. For instance, methoxy groups may enhance kinase binding via hydrogen bonding .
- Molecular docking studies : Use software like AutoDock to model interactions with target proteins (e.g., ATP-binding pockets in kinases) and rationalize activity differences .
- Metabolic stability assays : Assess hepatic microsomal degradation to rule out pharmacokinetic confounding factors .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) to map electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- 3D-QSAR modeling : CoMFA or CoMSIA to correlate steric/electrostatic fields with bioactivity data from analogs .
- Molecular dynamics simulations : Analyze binding stability in protein-ligand complexes over nanosecond timescales .
Q. How can stability issues during storage or handling be addressed?
- Lyophilization : For hygroscopic derivatives, freeze-drying improves long-term stability .
- Light-sensitive storage : Amber vials and inert atmospheres (N₂) prevent photodegradation of the pyrazolo-pyridine core .
- Stabilizing formulations : Co-crystallization with maleic acid or other counterions enhances thermal stability, as seen in related compounds .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
